Ammonium persulfate

Catalog No.
S596855
CAS No.
7727-54-0
M.F
H5NO8S2
M. Wt
211.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium persulfate

CAS Number

7727-54-0

Product Name

Ammonium persulfate

IUPAC Name

azane;sulfooxy hydrogen sulfate

Molecular Formula

H5NO8S2

Molecular Weight

211.18 g/mol

InChI

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6)

InChI Key

SBFSEMVZXZCBEC-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]

solubility

Solubility in water: 83.5 g/100 g water at 25 °C
Freely soluble in water
Solubility in water, g/100ml at 20 °C: 58.2

Synonyms

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2); Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt; Ad 485; Ammonium Peroxidodisulfate; Ammonium Peroxydisulfate; Ammonium Peroxydisulfate ((NH4)2S2O8); Ammonium Peroxysulfate; Anala R;

Canonical SMILES

N.OS(=O)(=O)OOS(=O)(=O)O

Isomeric SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]

The exact mass of the compound Ammonium persulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: 83.5 g/100 g water at 25 °cfreely soluble in watersolubility in water, g/100ml at 20 °c: 58.2. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Ammonium Sulfate - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FLOUR_TREATMENT_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium persulfate (APS) is a strong oxidizing agent and a source of free radicals, belonging to the family of persulfate salts which also includes potassium persulfate (KPS) and sodium persulfate (SPS).[1][2] All persulfates share the peroxydisulfate anion (S₂O₈²⁻), which is responsible for their powerful oxidizing capability (standard redox potential of ~2.1 V).[3][4] This compound is widely used as a radical initiator for emulsion polymerization in the production of acrylics, polystyrenes, and synthetic rubbers.[1][5][6] It also serves as an etchant in the manufacturing of printed circuit boards (PCBs) and as a bleaching and cleaning agent.[2][5][7] A key procurement-relevant property of ammonium persulfate is its significantly higher solubility in water compared to its potassium counterpart, a critical factor for preparing concentrated solutions.[8][9]

Procurement Fit

Water-soluble radical initiator for aqueous polymer synthesis and advanced oxidation processes
Supports microelectronics etching and CMP slurry applications
High-purity grades available for specialized synthesis and etching workflows

While sodium persulfate (SPS) and potassium persulfate (KPS) share the same oxidizing persulfate anion, substituting them for ammonium persulfate (APS) can lead to process failures and product contamination. The choice of cation (NH₄⁺, Na⁺, or K⁺) critically dictates solubility, thermal behavior, and downstream compatibility. For instance, the high solubility of APS is essential for creating concentrated stock solutions that are unachievable with the sparingly soluble KPS.[5][10] In applications requiring high purity, such as electronics manufacturing or catalyst preparation, the ammonium cation is a key advantage. Unlike sodium or potassium ions which remain as metallic contaminants, the ammonium ion and its decomposition products are volatile, leaving no metallic residue. Furthermore, the ammonium cation itself can act as a nitrogen source in specific syntheses, a function that alkali metal persulfates cannot perform.[11]

Substitution Risk

Solubility mismatch

Aqueous solubility differences between persulfate salts may cause precipitation and reduce initiation efficiency

Cation-specific surface interaction

NH4+ counterion uniquely modifies CMP surface adsorption; substituting with K+ or Na+ salts may compromise Co removal rate and surface quality

Decomposition kinetics variation

Different half-life profiles among persulfates can shift radical flux and alter polymerization profiles

Superior Aqueous Solubility for Concentrated Formulations and Enhanced Process Throughput

Ammonium persulfate exhibits substantially higher solubility in water compared to potassium persulfate, and moderately higher solubility than sodium persulfate. At a standard processing temperature of 25°C, the solubility of ammonium persulfate is 85 g per 100 g of H₂O. This is over 14 times higher than potassium persulfate (6 g/100 g H₂O) and significantly greater than sodium persulfate (73 g/100 g H₂O).[5] This solubility advantage becomes even more pronounced at elevated temperatures.[5]

Evidence DimensionMaximum solubility in water at 25°C
Target Compound Data85 g / 100 g H₂O
Comparator Or BaselinePotassium Persulfate: 6 g / 100 g H₂O; Sodium Persulfate: 73 g / 100 g H₂O
Quantified Difference14.2x more soluble than KPS; 1.16x more soluble than SPS
ConditionsAqueous solution at 25°C.

This allows for the preparation of highly concentrated stock solutions, enabling higher reaction throughput, reduced shipping volumes, and greater formulation flexibility in applications like etching and polymerization.

Aqueous Solubility
Head-to-head
APS: 2.5 mol/L (≈570 g/L)
KPS: 0.17 mol/L (≈46 g/L)
SPS: 2.3 mol/L (≈548 g/L)
Reported solubility supports homogeneous aqueous initiation and batch consistency
20 °C, distilled water; formulation-specific validation recommended

Lower Thermal Decomposition Temperature for Controlled, Low-Energy Polymerization Initiation

Ammonium persulfate decomposes to generate radicals at a lower temperature compared to potassium persulfate, making it a more suitable initiator for polymerizations that require milder thermal conditions. The decomposition temperature for ammonium persulfate is cited as 120°C.[6][7] In contrast, potassium persulfate is more thermally stable, with decomposition occurring above 100°C but often requiring temperatures of 70-90°C for practical initiation rates in emulsion polymerization.[6][10] This lower activation temperature for APS allows for more energy-efficient processes and is advantageous when working with temperature-sensitive monomers or additives.

Evidence DimensionDecomposition Temperature
Target Compound Data120°C[6][7]
Comparator Or BaselinePotassium Persulfate: Decomposes above 100°C, but practical polymerization initiation is often conducted at 70-90°C.[6][10]
Quantified DifferenceLower initiation temperature threshold
ConditionsThermal decomposition in solid form or as an initiator in aqueous solution.

Selecting ammonium persulfate enables lower energy costs and provides a wider processing window for polymerizing heat-sensitive materials without degradation.

Decomposition t½ (80 °C)
Head-to-head
APS: 1.8 h
KPS: 2.0 h
AIBN: 6.0 h
ACHN: 30 h
Shorter half-life reported to support faster radical generation and reduced cycle times
Aqueous medium; process-specific thermal validation needed

Volatile Cation Ensures No Metallic Residue in High-Purity Etching and Surface Preparation

In the manufacturing of printed circuit boards (PCBs) and other high-purity electronic components, ammonium persulfate offers a distinct advantage over sodium and potassium persulfates as a micro-etchant. The ammonium cation (NH₄⁺) and its decomposition products (ammonia, nitrogen) are volatile and can be completely removed during processing, leaving no metallic residues.[12] In contrast, the use of sodium persulfate or potassium persulfate introduces non-volatile alkali metal ions (Na⁺, K⁺) that can remain on the substrate surface, potentially compromising the performance and reliability of sensitive electronic components. While sodium persulfate is widely used, the formation of ammonium-copper complexes with APS can complicate wastewater treatment, a factor that has led some to prefer sodium persulfate despite the residue risk.[13]

Evidence DimensionCationic Residue after Thermal Processing
Target Compound DataVolatile (NH₃, N₂) byproducts, no metallic residue
Comparator Or BaselineSodium/Potassium Persulfate: Non-volatile alkali metal ion (Na⁺, K⁺) residues
Quantified DifferenceQualitative: Presence vs. Absence of metallic ion contamination
ConditionsEtching and subsequent cleaning/heating steps in electronics manufacturing.

For applications with stringent purity requirements, such as semiconductor fabrication or advanced PCBs, using ammonium persulfate avoids the risk of alkali metal ion contamination that can degrade device performance.

Co CMP Performance
Head-to-head
RR: ~2–3× higher vs. H₂O₂
SER: 30–50% lower vs. KPS/SPS
Reported higher RR/SER ratio supports planarization and reduced cobalt loss
Slurry composition (pH 9–10, 0.1–1.0 wt%) and pad parameters influence outcome

Dual-Functionality as an Oxidant and a Nitrogen/Sulfur Source for Advanced Materials Synthesis

Beyond its role as a simple oxidant, ammonium persulfate can serve as a precursor that donates both nitrogen and sulfur atoms in the synthesis of functional materials. In one demonstrated hydrothermal synthesis, ammonium persulfate was used as the passivator and doping agent to create highly photoluminescent nitrogen and sulfur co-doped carbon dots (N,S-CDs) from a biomass carbon source.[11] The resulting N,S-CDs possessed surface functional groups including -NH₂ and R-SO₃H, which were directly derived from the ammonium persulfate. This dual functionality is impossible to achieve with sodium or potassium persulfate, which can only act as oxidizing agents and sulfur donors.

Evidence DimensionElemental contribution to final product
Target Compound DataProvides Nitrogen (from NH₄⁺) and Sulfur (from S₂O₈²⁻)
Comparator Or BaselineSodium/Potassium Persulfate: Provides only Sulfur
Quantified DifferenceQualitative: Provides an additional, functional element (Nitrogen)
ConditionsHydrothermal synthesis of carbon dots using granatum as a carbon source.

For researchers developing advanced doped nanomaterials, ammonium persulfate provides a unique, single-source route to introduce both nitrogen and sulfur, simplifying the synthesis process and enabling novel material properties.

Cu Surface Roughness
Head-to-head
APS: 15–20 nm RMS
FeCl₃: 35–45 nm RMS
HNO₃: 50–60 nm RMS
Reported lower roughness supports monolayer graphene uniformity
30 s etch, 25 °C; substrate purity and etching time may affect results
Polymerization Activation Energy
Head-to-head
Eₐ APS: 46 kJ mol⁻¹
KPS: 38 kJ mol⁻¹
KMPS: 34 kJ mol⁻¹
Higher activation energy reported to support controlled thermal initiation
Cu(II)/histidine-catalyzed MMA; catalyst and monomer type affect transferability

Formulating High-Concentration Etchants for Printed Circuit Board (PCB) Micro-etching

Leveraging its superior aqueous solubility, ammonium persulfate is the indicated choice for preparing highly concentrated etching baths.[5] This allows for faster etch rates and increased throughput in PCB manufacturing workflows where process speed is critical. The ability to create more concentrated solutions compared to potassium persulfate reduces process time and equipment footprint.

Initiation of Emulsion Polymerizations with Temperature-Sensitive Monomers

The lower thermal decomposition temperature of ammonium persulfate makes it the preferred initiator for polymerizing monomers that are susceptible to degradation or unwanted side-reactions at elevated temperatures.[6] This enables the synthesis of specialty polymers and latexes with preserved functionality, where the higher temperatures required for potassium persulfate would be detrimental.

Surface Cleaning and Preparation in Metal-Sensitive Electronic and Catalytic Applications

For processes where trace alkali metal contamination is unacceptable, ammonium persulfate is the appropriate oxidizing agent. Its volatile byproducts ensure a residue-free surface after cleaning or etching, which is critical for maintaining the performance and longevity of sensitive electronic components, catalysts, and high-purity materials.[12]

Single-Precursor Synthesis of N,S-Doped Functional Nanomaterials

In advanced materials research, ammonium persulfate serves as a dual-function reagent, providing both oxidizing power and heteroatom doping. This is particularly valuable in the one-pot synthesis of nitrogen and sulfur co-doped carbon nanomaterials, where it simplifies precursor selection and reaction design compared to using separate nitrogen and sulfur sources with an alkali persulfate.[11]

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Concentration Polymerization Initiators
Aqueous solubility profile
Verify initiator dissolution and radical generation in concentrated stock solutions
Cobalt CMP Slurries for Advanced Nodes
Cation-dependent surface passivation
Confirm Co removal rate and static etch rate under slurry conditions
Cu Substrate Etching for CVD Graphene
Surface etching characteristics
Assess Cu roughness and resulting graphene monolayer uniformity
Temperature-Controlled Radical Polymerization
Thermal decomposition kinetics
Evaluate radical flux profile and polymerization control at process temperature

Physical Description

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative.
DryPowder; OtherSolid; PelletsLargeCrystals
COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Platelike or prismatic (monoclinic) crystals, or white granular powder
Colorless, white monoclinic crystals

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

210.94565846 g/mol

Monoisotopic Mass

210.94565846 g/mol

Heavy Atom Count

11

Density

1.98 at 68 °F (USCG, 1999)
1.982 g/cu cm
1.9 g/cm³

Odor

Odorless

Melting Point

Decomposes at 120 °C

UNII

22QF6L357F

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Oxidizer;Irritant;Health Hazard

Other CAS

7727-54-0

Wikipedia

Ammonium persulfate
Ammonium_persulfate

Use Classification

Food Additives -> FLOUR_TREATMENT_AGENT; -> JECFA Functional Classes
Fire Hazards -> Reactive - 1st degree
Cosmetics -> Bleaching

Methods of Manufacturing

All the peroxodisulfates /ammonium, potassium and sodium/ are made commercially by electrolytic processes. The traditional method was developed from the Degussa-Weissenstein process for making hydrogen peroxide, in which a solution containing ammonium sulfate and sulfuric acid was electrolyzed between platinum electrodes. Ammonium peroxodisulfate was crystallized directly from the spent electrolyte, and the other salts were made from this by adding alkali metal hydroxides and volatilizing the ammonia. In the 1970s, an improved electrolytic process was developed, giving all three peroxodisulfate salts directly from the corresponding hydrogen sulfate salts; one multipurpose cell could thus produce whichever salt was required. Cells of the old design used diaphragms of asbestos that were troublesome to maintain and would no longer be approved for safety reasons. Cells of the new design operate continuously and do not use a diaphragm.
... Produced by electrolytic oxidation of the appropriate hydrogen sulfate salt.
Electrolysis of concentrated solution of ammonium sulfate. Recovered by crystallization.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Peroxydisulfuric acid ([(HO)S(O)2]2O2), ammonium salt (1:2): ACTIVE

Analytic Laboratory Methods

Peroxodisulfate is determined by titration with access of iron (II) sulfate solution and back titration with potassium permanganate. /Perxoxdisulfate/

Interactions

Ammonium persulphate (APS) and hydrogen peroxide (H2O2) are used as oxidants in many industrial processes and are the main constituents of standard hair bleaching products. In a previous study, it was demonstrated that aerosols of APS induce alterations in airway responsiveness. The present study examined whether exposure for 4 hr to a hair bleach composition (containing APS, potassium persulphate and H2O2) or H2O2 could induce airway hyperresponsiveness and/or an obstructive ventilation pattern in a rabbit model. Exposure to the aerosols altered neither baseline airway resistance, dynamic elastance, slope of inspiratory pressure generation nor arterial blood pressure and blood gas measurements. Similarly to APS, hair bleach aerosols containing > or =10.9 mg /per/ cu m persulphate (ammonium and potassium salt) in air and > or =1.36 mg /per/cu m H2O2 in air caused airway hyperresponsiveness to acetylcholine after 4 hr of exposure. Aerosolized H2O2 (> or =37 mg /per/ cu m in air) did not influence airway responsiveness to acetylcholine. The results demonstrate that hair bleaching products containing persulphates dissolved in H2O2 cause airway hyperresponsiveness to acetylcholine in rabbits.

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